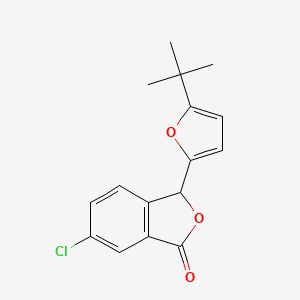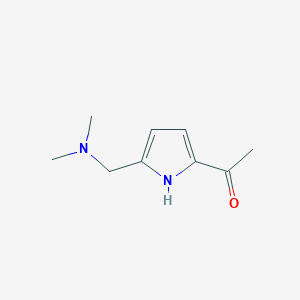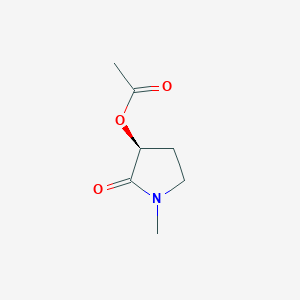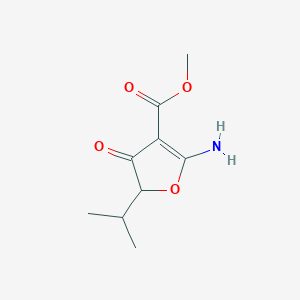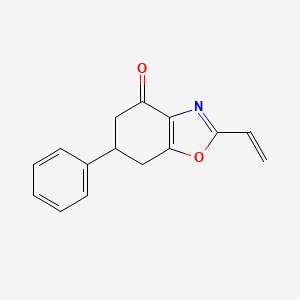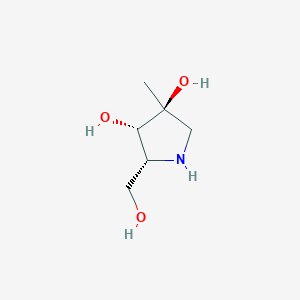![molecular formula C21H36O4Si B12872393 (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure It is characterized by a cyclopenta[b]furan ring system, which is a fused bicyclic structure containing both a furan and a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, including the formation of the cyclopenta[b]furan ring system, the introduction of the enone moiety, and the protection of hydroxyl groups with triethylsilyl groups. Common synthetic routes may include:
Formation of the Cyclopenta[b]furan Ring System: This can be achieved through cyclization reactions involving suitable precursors, such as diketones or keto esters.
Introduction of the Enone Moiety: This step often involves aldol condensation reactions, where an aldehyde or ketone reacts with an enolate to form the enone.
Protection with Triethylsilyl Groups: The hydroxyl groups are protected using triethylsilyl chloride in the presence of a base, such as imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The enone can be reduced to the corresponding alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the development of novel materials and catalysts due to its unique reactivity and structural features.
Wirkmechanismus
The mechanism of action of (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone moiety can act as an electrophile, reacting with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity. The triethylsilyl ether group can be hydrolyzed under physiological conditions, releasing the active hydroxyl group, which can further participate in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: A simpler analog without the enone and triethylsilyl groups.
(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one: A structurally related compound with a different ring system.
Uniqueness
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is unique due to its combination of a cyclopenta[b]furan ring system, an enone moiety, and a triethylsilyl ether group
Eigenschaften
Molekularformel |
C21H36O4Si |
|---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
(3aR,4R,5R,6aS)-4-[(E)-3-oxooct-1-enyl]-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C21H36O4Si/c1-5-9-10-11-16(22)12-13-17-18-14-21(23)24-19(18)15-20(17)25-26(6-2,7-3)8-4/h12-13,17-20H,5-11,14-15H2,1-4H3/b13-12+/t17-,18-,19+,20-/m1/s1 |
InChI-Schlüssel |
IFZGPOUCFUMKSS-HULACZBMSA-N |
Isomerische SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O[Si](CC)(CC)CC |
Kanonische SMILES |
CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


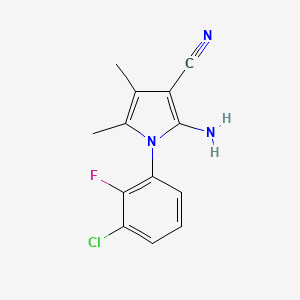
![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
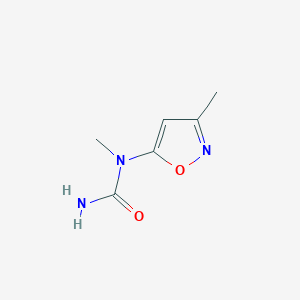
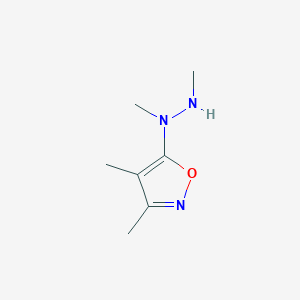
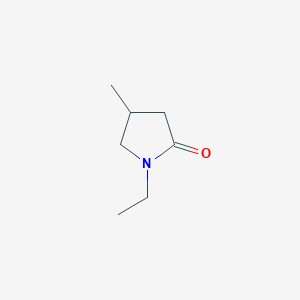
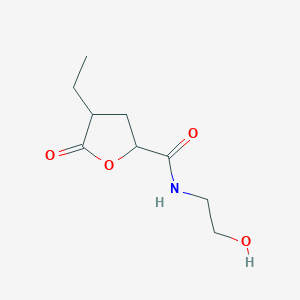
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)
